molecular formula C18H21F3N2O4S B608322 KDS2010 CAS No. 1894207-44-3

KDS2010

Numéro de catalogue B608322
Numéro CAS: 1894207-44-3
Poids moléculaire: 418.43
Clé InChI: AXIUZWFYRNNIFL-MERQFXBCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

KDS2010 is a potent, highly selective, and reversible MAO-B inhibitor which shows 12,500-fold selectivity over MAO-A. KDS2010 overcomes the disadvantages of the irreversible MAO-B inhibitor and significantly attenuates increased astrocytic GABA levels and astrogliosis, thereby enhancing synaptic transmission, and rescuing learning and memory impairments in APP/PS1 mice.

Applications De Recherche Scientifique

Therapeutic Potential in Parkinson's Disease

KDS2010, a novel Monoamine oxidase-B (MAO-B) inhibitor, demonstrates significant potential as a therapeutic candidate for Parkinson’s disease (PD). Studies indicate that KDS2010, being potent, selective, and reversible, shows superior effectiveness compared to existing irreversible MAO-B inhibitors. In animal models of PD, including the MPTP mouse model and 6-hydroxydopamine-induced models, KDS2010 exhibited substantial neuroprotective and anti-neuroinflammatory effects, leading to alleviation of parkinsonism. Notably, it showed high bioavailability and blood-brain barrier permeability, along with minimal toxicity in non-human primates, positioning it as a promising next-generation treatment for PD (Nam et al., 2020).

Role in Alzheimer’s Disease

KDS2010 has emerged as a potential therapeutic agent for Alzheimer's disease (AD). The reversible MAO-B inhibition by KDS2010 helps in reducing aberrant γ-aminobutyric acid (GABA) production in reactive astrocytes, a known factor in AD pathology. Long-term treatment with KDS2010 does not induce compensatory genetic mechanisms, thereby effectively attenuating increased astrocytic GABA levels and rescuing learning and memory impairments in AD animal models. This contrasts with the limited long-term benefits of irreversible MAO-B inhibitors like selegiline in AD treatment, highlighting KDS2010's potential as an effective, long-lasting therapeutic option for AD (Park et al., 2019).

Toxicology and Pharmacokinetics

Toxicological studies of KDS2010 in animal models have identified its no-observed-adverse-effect levels, providing important insights into its safety profile. In rats, repeated oral administration of KDS2010 at varying doses resulted in notable effects on body weight, food consumption, and histological alterations in the kidney and testes at higher doses. These findings are essential for understanding the drug's safety and determining appropriate dosages for further clinical development (Kim et al., 2020).

Propriétés

Numéro CAS

1894207-44-3

Nom du produit

KDS2010

Formule moléculaire

C18H21F3N2O4S

Poids moléculaire

418.43

Nom IUPAC

(S)-2-(((4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)amino)propanamide Mesylate

InChI

InChI=1S/C17H17F3N2O.CH4O3S/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20;1-5(2,3)4/h2-9,11,22H,10H2,1H3,(H2,21,23);1H3,(H,2,3,4)/t11-;/m0./s1

Clé InChI

AXIUZWFYRNNIFL-MERQFXBCSA-N

SMILES

C[C@H](NCC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1)C(N)=O.OS(=O)(C)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

KDS-2010;  KDS 2010;  KDS2010

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KDS2010
Reactant of Route 2
Reactant of Route 2
KDS2010
Reactant of Route 3
Reactant of Route 3
KDS2010
Reactant of Route 4
KDS2010
Reactant of Route 5
Reactant of Route 5
KDS2010
Reactant of Route 6
Reactant of Route 6
KDS2010

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.